molecular formula C23H22ClN3O3S B12476711 2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B12476711
M. Wt: 456.0 g/mol
InChI Key: JHLHXKMBOCNINU-UHFFFAOYSA-N
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Description

2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzenesulfonyl chloride with N-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors, and its inhibition can lead to reduced tumor growth and increased apoptosis of cancer cells . The compound interacts with the active site of the enzyme, blocking its activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

2-chloro-N-phenyl-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C23H22ClN3O3S/c24-21-12-11-18(17-22(21)31(29,30)25-19-7-3-1-4-8-19)23(28)27-15-13-26(14-16-27)20-9-5-2-6-10-20/h1-12,17,25H,13-16H2

InChI Key

JHLHXKMBOCNINU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NC4=CC=CC=C4

Origin of Product

United States

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